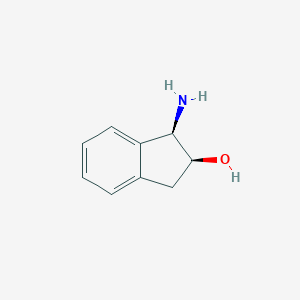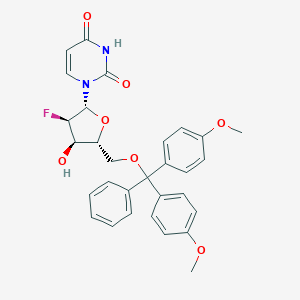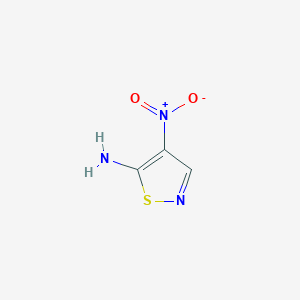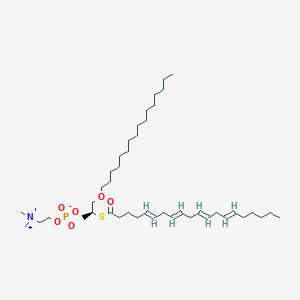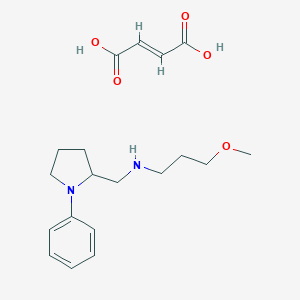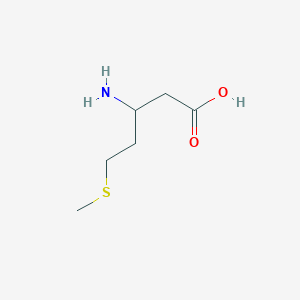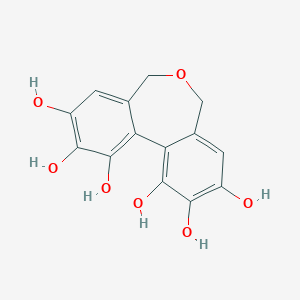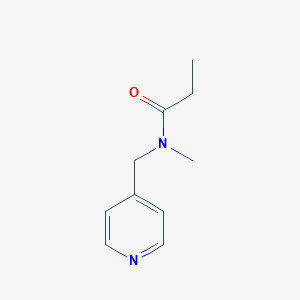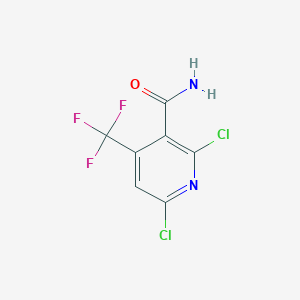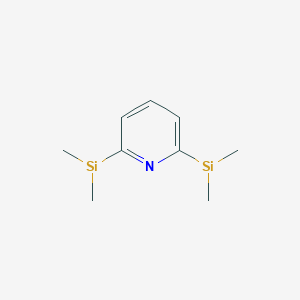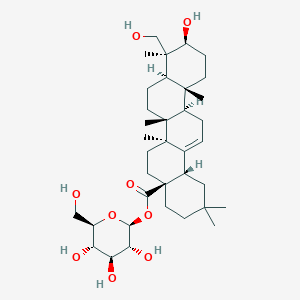![molecular formula C6H14N2O2 B115981 [(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol CAS No. 155935-61-8](/img/structure/B115981.png)
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is also known as D-THP and has a unique chemical structure that makes it an interesting subject for research. In
Mechanism Of Action
The exact mechanism of action of [(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the replication of viruses and bacteria. It may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical And Physiological Effects
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol has been shown to have various biochemical and physiological effects. It has been shown to have antiviral, antibacterial, and antifungal properties, as well as anti-inflammatory and antioxidant effects. It has also been shown to have a protective effect on the liver and to improve insulin sensitivity.
Advantages And Limitations For Lab Experiments
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, its bioavailability and toxicity should be carefully evaluated before use in in vivo experiments.
Future Directions
There are several future directions for research on [(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol. One area of research could be the development of new synthetic methods that are more efficient and cost-effective. Another area of research could be the investigation of its potential use as a drug for the treatment of viral and bacterial infections. Additionally, further studies could be conducted to explore its potential use as a precursor for the synthesis of other biologically active compounds. Finally, the safety and toxicity of [(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol should be further evaluated to ensure its safe use in various applications.
Synthesis Methods
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol can be synthesized through a multistep process that involves the use of various reagents and catalysts. The first step involves the reaction of 3-pyrrolidinone with formaldehyde to produce 3-hydroxymethyl pyrrolidine. This intermediate is then reacted with ammonium chloride and sodium cyanoborohydride to produce [(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol. The synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity.
Scientific Research Applications
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol has been studied for its potential applications in the field of scientific research. This compound has been shown to have various biological activities, including antiviral, antibacterial, and antifungal properties. It has also been studied for its potential use as a precursor for the synthesis of other biologically active compounds.
properties
CAS RN |
155935-61-8 |
|---|---|
Product Name |
[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol |
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
[(3R,4R,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O2/c7-6-4(2-9)1-8-5(6)3-10/h4-6,8-10H,1-3,7H2/t4-,5+,6+/m0/s1 |
InChI Key |
GKRGFUWLYFZLKY-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](N1)CO)N)CO |
SMILES |
C1C(C(C(N1)CO)N)CO |
Canonical SMILES |
C1C(C(C(N1)CO)N)CO |
synonyms |
2,4-Pyrrolidinedimethanol,3-amino-,[2S-(2alpha,3alpha,4alpha)]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



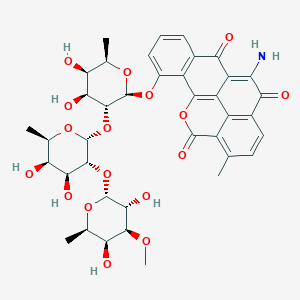
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)

